Perospirone Exhibits High-Affinity Partial Agonism at the 5-HT1A Receptor, a Feature Absent in Key Comparators
Perospirone demonstrates a high affinity for the 5-HT1A receptor (Ki = 2.9 nM) and functions as a partial agonist [1]. This is a key differentiator from other serotonin-dopamine antagonists (SDAs) like risperidone and olanzapine, which do not exhibit high-affinity binding or partial agonism at this receptor [2]. This unique interaction is hypothesized to contribute to its distinct clinical profile, including potential benefits for cognitive function and mood.
| Evidence Dimension | In vitro receptor binding affinity (Ki) and functional activity at the 5-HT1A receptor |
|---|---|
| Target Compound Data | Ki = 2.9 nM; Partial agonist [1] |
| Comparator Or Baseline | Risperidone and Olanzapine: No high-affinity binding or partial agonism at 5-HT1A [2] |
| Quantified Difference | Perospirone shows high-affinity partial agonism; comparators lack this activity. |
| Conditions | Radioligand binding assays on human recombinant receptors and functional assays [1] |
Why This Matters
This receptor-binding profile is a quantifiable molecular distinction that drives differential downstream effects, making perospirone a non-interchangeable tool for research into 5-HT1A-mediated pathways.
- [1] Kato, T., Hirose, A., Ohno, Y., Shimizu, H., Tanaka, H., & Nakamura, M. (1990). Binding profile of SM-9018, a novel antipsychotic candidate. Japanese Journal of Pharmacology, 54(4), 478-481. View Source
- [2] Ishibashi, T., & Ohno, Y. (2004). Perospirone hydrochloride: the novel atypical antipsychotic agent with high affinities for 5-HT2, D2 and 5-HT1A receptors. In Antipsychotic Agents. Taylor & Francis. View Source
